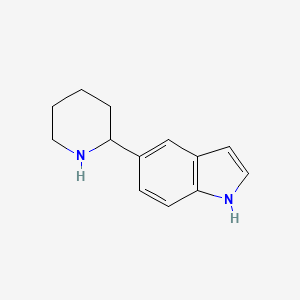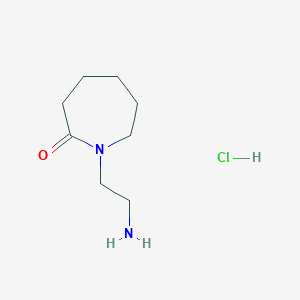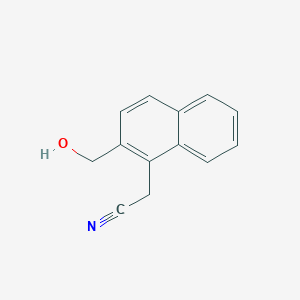
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound with a molecular formula of C11H16N2O. It belongs to the class of indazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a pyrazole ring fused with a cyclohexane ring, making it a unique structure in the realm of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines in ethanol at room temperature . The structure of the synthesized compounds is confirmed using NMR spectroscopy methods .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antitumor activity, where it disrupts the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-indazol-4-one: This compound shares a similar core structure but lacks the diethyl substitution, which can affect its reactivity and biological activity.
3-Anilino-1,5,6,7-tetrahydroindazol-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and broadens its range of applications .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
1,3-diethyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-3-8-11-9(13(4-2)12-8)6-5-7-10(11)14/h3-7H2,1-2H3 |
InChI-Schlüssel |
BWRMMYAHESFSEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C2=C1C(=O)CCC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















